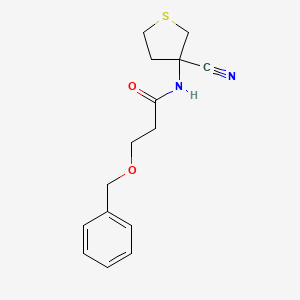
3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to inhibit the activity of certain enzymes, which makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is known to play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that 3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide can have several biochemical and physiological effects. For example, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide. One area of interest is the development of new drugs that are based on this compound. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in the treatment of other diseases besides cancer. Finally, more research is needed to determine the optimal dosage and administration of this compound to minimize toxicity and maximize effectiveness.
Métodos De Síntesis
The synthesis of 3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound involves the reaction of 3-cyanothiolan-3-ylamine with benzyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form the final compound.
Aplicaciones Científicas De Investigación
3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide has been the focus of several scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that 3-(benzyloxy)-N-(3-cyanothiolan-3-yl)propanamide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-phenylmethoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c16-11-15(7-9-20-12-15)17-14(18)6-8-19-10-13-4-2-1-3-5-13/h1-5H,6-10,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVDQVBVFFOPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CCOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N,3,5-tetramethylpyrazole-1-carboxamide](/img/structure/B2958032.png)
![N-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2958034.png)
![N-(2,3-dimethoxybenzyl)-2-(2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2958037.png)
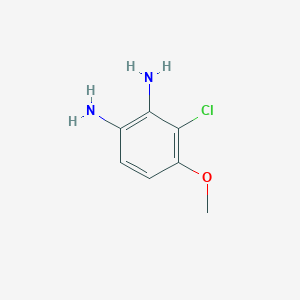
![3-[(2-methylpyrimidin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2958040.png)
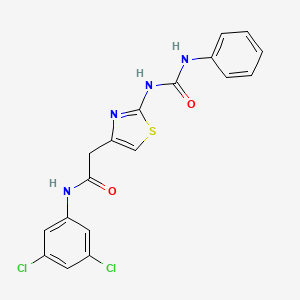
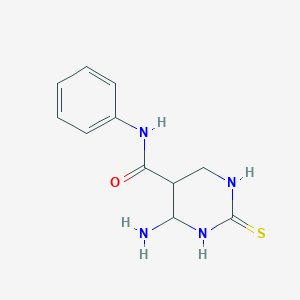
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)naphthalen-2-amine](/img/structure/B2958045.png)
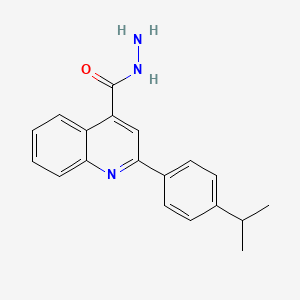
![2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B2958047.png)
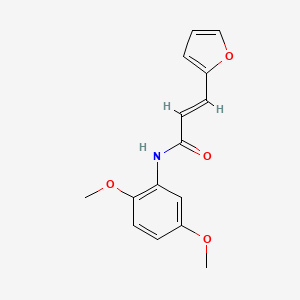
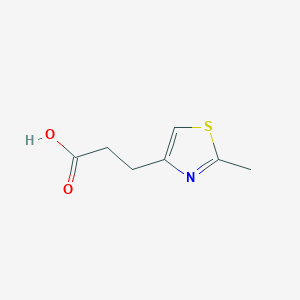
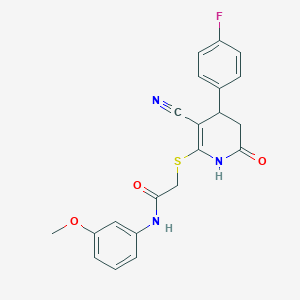
![1-[(2-Methylphenyl)methyl]-4-prop-1-en-2-yltriazole](/img/structure/B2958052.png)